physicochemical properties of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
physicochemical properties of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
Authored by: Your Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the , a key intermediate and known process-related impurity in the synthesis of the antihypertensive drug Olmesartan Medoxomil.[1][2][] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known physical and chemical characteristics, analytical methodologies for its detection and quantification, and its relevance in pharmaceutical manufacturing. While extensive experimental data for this specific molecule is not universally available in peer-reviewed literature, this guide synthesizes available data from reliable sources and provides context through analogous compounds and established analytical techniques.
Introduction and Pharmaceutical Relevance
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS No. 144690-07-3) is a substituted imidazole derivative that plays a significant role in the quality control of Olmesartan Medoxomil, a widely used angiotensin II receptor blocker for the treatment of hypertension.[] As a process-related impurity, its presence, identification, and quantification are of paramount importance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods for impurity profiling, optimizing synthesis routes to minimize its formation, and for toxicological assessment.
Chemical Identity and Nomenclature
Proper identification of a chemical entity is the foundation of all further scientific investigation. This section details the various identifiers for ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | [][6] |
| CAS Number | 144690-07-3 | [][7] |
| Molecular Formula | C₁₁H₁₆N₂O₃ | [6][7] |
| Molecular Weight | 224.26 g/mol | [][6] |
| InChI | InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) | [6][7] |
| InChIKey | VZPSJLSTXDBKLC-UHFFFAOYSA-N | [6][7] |
| SMILES | CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C | [6] |
| Synonyms | Ethyl 5-acetyl-2-propyl-1H-imidazole-4-carboxylate, 5-Acetyl-2-propyl-1H-imidazole-4-carboxylic acid ethyl ester, Olmesartan Impurity 38, Olmesartan intermediate impurity II | [] |
Physicochemical Properties
This section summarizes the known and predicted physicochemical properties of the title compound. It is important to distinguish between experimentally determined values and those derived from computational models.
Physical State and Appearance
-
Appearance: White solid.[] This macroscopic property is a fundamental starting point for material characterization.
Thermal Properties
-
Melting Point: 80-82 °C.[] This experimentally determined range is a key indicator of purity.
-
Boiling Point: 438.5 ± 30.0 °C at 760 mmHg (Predicted).[] Due to the high boiling point, experimental determination may be challenging and prone to decomposition.
Density
-
Density: 1.142 ± 0.06 g/cm³ (Predicted).[] This value is derived from computational models.
Solubility
-
Solubility: Slightly soluble in Chloroform and Methanol.[] For a more detailed understanding in a research setting, it would be beneficial to determine solubility quantitatively in a range of organic solvents and aqueous buffers at various pH values.
Lipophilicity and Acidity (Predicted and Contextual)
-
XLogP3: 1.8.[6] This computed value suggests a moderate level of lipophilicity. The logP of the active drug, Olmesartan, has been reported to be 0.73, indicating that this impurity is more lipophilic than the final active metabolite.[8]
-
pKa: While no experimental pKa value for this specific compound is available, the imidazole ring is known to be basic. The pKa of the active drug Olmesartan is reported as 4.3.[9] The acidity of the N-H proton on the imidazole ring is expected to be in the range of other substituted imidazoles.
Other Computed Properties
| Property | Value | Source |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Topological Polar Surface Area | 72.1 Ų | [6] |
Synthesis and Spectroscopic Characterization
Caption: A plausible synthetic pathway to obtain imidazole intermediates for Olmesartan.
Expected Spectroscopic Data
Although experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecular structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet), the propyl group (a triplet, a sextet, and a triplet), a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the acetyl and ester groups, carbons of the imidazole ring, and the aliphatic carbons of the ethyl and propyl chains.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the imidazole ring, C-H stretching of the aliphatic groups, and strong C=O stretching vibrations for the acetyl and ester functionalities.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (224.26 g/mol ) would be expected. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the propyl and acetyl groups.
Analytical Methodologies for Impurity Profiling
As an impurity of Olmesartan Medoxomil, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is typically detected and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]
Experimental Protocol: RP-HPLC for Olmesartan Impurity Profiling
The following is a representative protocol based on published methods for the analysis of Olmesartan and its impurities.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A C18 or Phenyl stationary phase column (e.g., Waters X-Bridge Phenyl, 4.6 x 150 mm, 3.0 µm) is often employed for the separation of Olmesartan and its structurally related impurities.[4] The choice of a phenyl column can offer alternative selectivity for aromatic compounds.
-
Mobile Phase: A gradient elution is typically used to resolve a wide range of impurities with varying polarities.
-
Mobile Phase A: An aqueous buffer, such as 10mM phosphate buffer at pH 3.0, mixed with a small amount of organic modifier like acetonitrile (e.g., 95:5 v/v).[4] The acidic pH ensures the ionization state of the analytes is controlled for consistent retention.
-
Mobile Phase B: An organic solvent, typically acetonitrile, with the same buffer (e.g., 10:90 v/v).[4]
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a sufficient run time (e.g., 45-70 minutes) to ensure the separation of all related substances.[5]
-
Flow Rate: Typically around 0.9-1.0 mL/min.
-
Detection: UV detection at a wavelength where both the API and the impurities have significant absorbance, for instance, 237 nm.[4]
-
Quantification: The concentration of the impurity is determined by comparing its peak area to that of a reference standard of a known concentration.
Caption: A typical workflow for the analysis of impurities in Olmesartan Medoxomil.
Biological and Toxicological Significance
Conclusion
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a well-characterized small molecule in terms of its basic physicochemical properties and its role as a process-related impurity in the synthesis of Olmesartan Medoxomil. This guide has consolidated the available information to provide a valuable resource for researchers and professionals in the pharmaceutical industry. The development of a certified reference standard for this impurity is crucial for the accurate quality control of Olmesartan Medoxomil. Further research to obtain detailed experimental spectroscopic data, a definitive crystal structure, and specific toxicological information would provide a more complete profile of this important compound.
References
-
Mali, A. D., et al. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 24-33. [Link]
-
Patel, D., et al. (n.d.). Analytical study and impurity profiling of fixed doses combination of amlodipine, hydrochlorothiazide and olmesartan by RP-HPLC and UPLC. Atmiya University. [Link]
-
PubChem. (n.d.). Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, L., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 735-739. [Link]
-
U.S. Food and Drug Administration. (2001). Benicar Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]
-
PubChem. (n.d.). Olmesartan. National Center for Biotechnology Information. Retrieved from [Link]
-
Hiriyanna, S. G., et al. (2007). Identification and characterization of impurity in olmesartan medoxomil bulk drug. Trade Science Inc. [Link]
-
SynThink Research Chemicals. (n.d.). Olmesartan Medoxomil EP Impurities. Retrieved from [Link]
-
Karrothu, S. B., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. [Link]
-
Pharmaffiliates. (n.d.). 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Olmesartan (HMDB0014420). Retrieved from [Link]
-
Gadek, T. R., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 22065-22080. [Link]
-
Reddy, G. S., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Journal of Chemistry. [Link]
-
Rasayan Journal of Chemistry. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Analytical study and impurity profiling of fixed doses combination of amlodipine, hydrochlorothiazide and olmesartan by RP-HPLC and UPLC [library.atmiya.net:8080]
- 6. ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | C11H16N2O3 | CID 10513320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Imidazole-5-carboxylic acid, 4-acetyl-2-propyl-, ethyl … [cymitquimica.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
